4-(2-Oxiranylmethoxy-d5)benzeneethanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxiranylmethoxy-d5)benzeneethanol typically involves the reaction of deuterated epoxides with benzeneethanol derivatives. The reaction conditions often require the use of solvents such as acetone and chloroform, and the process is carried out at low temperatures, typically around -20°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in specialized laboratories that focus on the synthesis of stable isotopes and deuterated compounds .
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxiranylmethoxy-d5)benzeneethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The epoxide ring can be opened under acidic or basic conditions to form different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can facilitate the opening of the epoxide ring.
Major Products Formed
Scientific Research Applications
4-(2-Oxiranylmethoxy-d5)benzeneethanol is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Oxiranylmethoxy-d5)benzeneethanol involves its interaction with specific molecular targets and pathways. The compound’s deuterated nature allows it to be used in tracing studies, where it can be tracked through various biochemical pathways to understand its effects and interactions.
Comparison with Similar Compounds
Similar Compounds
4-(2-Oxiranylmethoxy)benzeneethanol: The non-deuterated version of the compound.
4-(Oxiranylmethoxy)benzeneethanol: Another similar compound with slight structural variations.
Uniqueness
4-(2-Oxiranylmethoxy-d5)benzeneethanol is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis in various research applications.
Properties
IUPAC Name |
2-[4-[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methoxy]phenyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-6-5-9-1-3-10(4-2-9)13-7-11-8-14-11/h1-4,11-12H,5-8H2/i7D2,8D2,11D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTFFRCLROZLAD-HJCBPHCQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])C([2H])([2H])OC2=CC=C(C=C2)CCO)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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